molecular formula C16H12F3N3O3S B2729045 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034606-54-5

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2729045
M. Wt: 383.35
InChI Key: AFHDVKZPKLCDPJ-UHFFFAOYSA-N
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Description

The compound “4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridin-2-yl group, an azetidin-1-yl group, a sulfonyl group, and a benzonitrile group12.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. However, without specific literature or patents describing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis3.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule4.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group is generally quite stable but can participate in certain types of reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Novel Compounds : Research efforts have focused on synthesizing novel compounds by exploring the reactivity of related azetidinone and pyrrolidine derivatives, aiming to produce substances with unique chemical and physical properties. The synthesis of new 4-(trifluoromethyl)pyrrolidines containing various substituents showcases the exploration of chemical reactivity and potential applications in developing new materials or drugs (Markitanov et al., 2016).

Biological Activity and Applications

  • Antimicrobial and Anticancer Potentials : Compounds related to 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile have been evaluated for their biological activities. For instance, novel N-(guanidinyl)benzenesulfonamides showed promising anticancer activity against human tumor breast cell lines, suggesting potential for development as anticancer agents (Ghorab et al., 2014). Furthermore, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives were synthesized and exhibited antimicrobial activities, highlighting the therapeutic potential of these compounds (Shah et al., 2014).

Advanced Materials and Catalysis

  • Innovative Synthetic Methods : Research into the reactivities and synthesis of related sulfonyl compounds, such as sulfonyl azides, has led to the development of new methods for diazo transfer and azidation, which are crucial for synthesizing a variety of chemical products and materials. These methods have broad applications in material science, pharmaceuticals, and organic synthesis (Katritzky et al., 2008).

Safety And Hazards

Without specific toxicity data for this compound, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions5.


Future Directions

The study of this compound could be of interest in various fields, depending on its biological activity. For example, if it shows activity against a particular biological target, it could be further optimized and studied as a potential therapeutic agent3.


Please note that this is a general analysis based on the structural components of the compound. For a more accurate and detailed analysis, specific studies and experimental data on the compound would be needed.


properties

IUPAC Name

4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c17-16(18,19)14-2-1-3-15(21-14)25-12-9-22(10-12)26(23,24)13-6-4-11(8-20)5-7-13/h1-7,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHDVKZPKLCDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile

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